molecular formula C15H17NO5S B1670968 DSHN CAS No. 313952-63-5

DSHN

Cat. No.: B1670968
CAS No.: 313952-63-5
M. Wt: 323.4 g/mol
InChI Key: DJLPAJSKAPXAHV-UHFFFAOYSA-N
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Description

DSHN is a compound of interest in various scientific fields due to its unique chemical structure and properties. It has been identified as a novel activator of the nuclear receptor SHP (small heterodimer partner), which plays a crucial role in inhibiting liver cancer cell migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a strong acid such as sulfuric acid for the sulfonation step and a base like sodium hydroxide for the subsequent amination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DSHN can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Formation of 3-keto-2-naphthalenecarboxylic acid.

    Reduction: Formation of 3-hydroxy-2-naphthalenemethanol.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

DSHN has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by activating the nuclear receptor SHP. This activation leads to the transcriptional activation of SHP mRNA and stabilization of the SHP protein by preventing its ubiquitination and degradation. The activated SHP then represses the expression and secretion of CCL2 by inhibiting the activation of the CCL2 promoter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DSHN is unique due to its dual role as a chemical reagent and a biological activator of SHP. This dual functionality makes it a valuable compound for both chemical synthesis and biomedical research.

Properties

CAS No.

313952-63-5

Molecular Formula

C15H17NO5S

Molecular Weight

323.4 g/mol

IUPAC Name

5-(diethylsulfamoyl)-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H17NO5S/c1-3-16(4-2)22(20,21)14-7-5-6-10-8-12(15(18)19)13(17)9-11(10)14/h5-9,17H,3-4H2,1-2H3,(H,18,19)

InChI Key

DJLPAJSKAPXAHV-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=CC(=C(C=C21)O)C(=O)O

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=CC(=C(C=C21)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DSHN; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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